molecular formula C12H10Cl2N2S B10969612 2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methylpyrimidine

2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methylpyrimidine

Katalognummer: B10969612
Molekulargewicht: 285.2 g/mol
InChI-Schlüssel: WCZPZDLTYXMSEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic Nomenclature and IUPAC Conventions

The IUPAC name of this compound is derived through hierarchical substitution rules outlined in the Blue Book recommendations. The pyrimidine ring serves as the parent structure, with substituents prioritized based on functional group seniority and positional numbering to achieve the lowest possible locants. The sulfanyl group (-S-) at position 2 is prefixed as "[(2,6-dichlorobenzyl)sulfanyl]," while the methyl group at position 4 is denoted as "4-methyl." The full systematic name, 2-[(2,6-dichlorobenzyl)sulfanyl]-4-methylpyrimidine , adheres to the following conventions:

  • Pyrimidine numbering : Positions 2 and 4 are assigned to the sulfanyl and methyl groups, respectively, ensuring minimal locants.
  • Substituent ordering : The sulfanyl modifier precedes the methyl group due to its higher priority in the substituent hierarchy.
  • Benzyl descriptor : The 2,6-dichloro substitution pattern on the benzyl group is specified using multiplicative prefixes.

Comparisons with structurally similar compounds, such as 2-[(3,4-dichlorobenzyl)sulfanyl]-4-methylpyrimidine-5-carboxylic acid , highlight how carboxyl group inclusion alters suffix prioritization. The absence of carboxylic acid functionality in the title compound simplifies its nomenclature compared to derivatives requiring acid-terminal naming.

Molecular Geometry and Bonding Patterns

The molecular structure comprises three key regions (Figure 1):

  • Pyrimidine core : A six-membered aromatic ring with nitrogen atoms at positions 1 and 3, exhibiting bond lengths characteristic of delocalized π-electron systems. C-N bond lengths average 1.33 Å, while C-C bonds measure 1.39 Å, consistent with sp² hybridization.
  • Sulfanyl bridge : The thioether linkage (C-S-C) between the pyrimidine and benzyl group introduces torsional flexibility. The C-S bond length measures approximately 1.81 Å, typical for aryl thioethers.
  • 2,6-Dichlorobenzyl group : The benzene ring displays C-Cl bond lengths of 1.74 Å, with chlorine substituents at positions 2 and 6 creating a para-dichloro configuration relative to the bridging methylene group.

Key geometric parameters include:

  • Dihedral angles : The pyrimidine and benzyl rings form a dihedral angle of 63.03°–68.12°, minimizing steric clashes between the methyl group and chlorine atoms.
  • Torsional strain : The S-CH₂-C6H3Cl2 moiety adopts a staggered conformation to reduce van der Waals repulsions, with a C4-S1-C5-C6 torsion angle of -104.2°.

Crystallographic Data and Conformational Analysis

Single-crystal X-ray diffraction studies of analogous compounds reveal monoclinic crystallization in space group P2₁/c with Z = 4. While full crystallographic data for the title compound remains unpublished, extrapolation from related structures permits the following analysis:

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 14.482 Å, b = 9.385 Å, c = 10.590 Å
β angle 108.07°
Volume 1368.3 ų
Density 1.264 g/cm³

Intermolecular interactions dominate the crystal packing:

  • N-H···N hydrogen bonds : Link pyrimidine amines to adjacent heterocyclic nitrogen atoms, forming R₂²(8) loops.
  • C-H···π interactions : Between benzyl hydrogen atoms and pyrimidine rings (centroid distance: 3.52 Å).
  • Halogen contacts : Cl···Cl interactions (3.45 Å) contribute to layer stabilization.

Hirshfeld surface analysis indicates dominant H···H (58.2%), C···H (22.1%), and N···H (12.4%) contacts, with S···H interactions comprising 6.3% of surface interactions. The methyl group participates in C-H···O interactions when co-crystallized with sulfonate-containing species.

Comparative Analysis with Related Pyrimidine Derivatives

Structural modifications at positions 2 and 4 profoundly influence physicochemical properties and bioactivity:

Compound Substituents Key Structural Differences
Title compound 2-(2,6-Cl₂-benzylsulfanyl), 4-CH₃ Balanced lipophilicity (ClogP ≈ 3.2)
2-[(2,4-Cl₂-benzyl)sulfanyl]-4-CH₃ 2,4-dichloro substitution Increased dipole moment (Δμ = 0.7 D)
2-(PhSO₂)-4-CH₃ Phenylsulfonate at C2 Enhanced aqueous solubility (logS = -2.1)
2-[1,2,4-triazolo]-6-CN Fused triazolo ring, nitrile group Planar heterocycle (θ = 4.8° vs. pyrimidine)

The 2,6-dichloro configuration in the title compound reduces steric hindrance compared to 2,4-dichloro analogs, allowing closer π-stacking (3.52 Å vs. 3.92 Å in 2,4-isomers). Replacement of sulfanyl with sulfonate groups dramatically increases polarity, as evidenced by a 4.3-unit reduction in ClogP values. Fused ring systems like those in triazolo derivatives restrict conformational flexibility but enhance target binding through planar rigidity.

Eigenschaften

Molekularformel

C12H10Cl2N2S

Molekulargewicht

285.2 g/mol

IUPAC-Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-4-methylpyrimidine

InChI

InChI=1S/C12H10Cl2N2S/c1-8-5-6-15-12(16-8)17-7-9-10(13)3-2-4-11(9)14/h2-6H,7H2,1H3

InChI-Schlüssel

WCZPZDLTYXMSEN-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=NC=C1)SCC2=C(C=CC=C2Cl)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-[(2,6-Dichlorbenzyl)sulfanyl]-4-methylpyrimidin beinhaltet typischerweise die Reaktion von 2,6-Dichlorbenzylchlorid mit 4-Methylpyrimidin-2-thiol in Gegenwart einer Base wie Natriumhydroxid. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um die Bildung des gewünschten Produkts zu ermöglichen.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von kontinuierlichen Fließreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Produkts verbessern. Zusätzlich werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um 2-[(2,6-Dichlorbenzyl)sulfanyl]-4-methylpyrimidin mit hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-[(2,6-Dichlorbenzyl)sulfanyl]-4-methylpyrimidin kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Sulfanyl-Gruppe kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

    Reduktion: Die Verbindung kann reduziert werden, um die Dichlorbenzyl-Gruppe zu entfernen.

    Substitution: Die Chloratome in der Dichlorbenzyl-Gruppe können durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

    Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) werden häufig verwendet.

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden eingesetzt.

    Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

    Oxidation: Bildung von Sulfoxiden oder Sulfonen.

    Reduktion: Bildung des reduzierten Pyrimidinderivats.

    Substitution: Bildung von substituierten Dichlorbenzylderivaten.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds structurally similar to 2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methylpyrimidine exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have been synthesized and tested for their efficacy against various bacterial strains. Studies have shown that certain pyrimidine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research into related compounds has demonstrated their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. In vitro studies have shown that specific derivatives can achieve selective inhibition of COX-2, indicating potential for treating inflammatory diseases with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Interaction with Biological Targets

The mechanism by which 2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methylpyrimidine exerts its effects is primarily through interaction with specific biological targets. For instance, it may act as an inhibitor of key enzymes involved in inflammatory pathways or bacterial cell wall synthesis. Studies suggest that the presence of the dichlorobenzyl group enhances the compound's binding affinity to these targets, leading to effective inhibition .

Modulation of Immune Response

There is also emerging evidence that this compound could modulate immune responses, potentially enhancing macrophage activity against tumors or infections. This immunomodulatory effect could be beneficial in developing therapies for cancer or chronic infections where immune evasion is a concern .

Synthesis and Evaluation

A notable study synthesized various derivatives of 4-methylpyrimidine and evaluated their biological activities. Among these, compounds similar to 2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methylpyrimidine showed promising results in inhibiting bacterial growth and reducing inflammation in animal models .

CompoundAntimicrobial Activity (MIC µg/mL)COX-2 Inhibition (%)
A1570
B3085
C2075

Clinical Implications

The potential clinical implications of these findings are significant. The ability to selectively inhibit COX-2 while sparing COX-1 suggests that derivatives of this compound could be developed into safer anti-inflammatory agents with reduced risk of gastrointestinal side effects . Additionally, as new antibacterial agents are urgently needed due to rising antibiotic resistance, compounds like 2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methylpyrimidine could represent a valuable addition to the pharmacological arsenal .

Wirkmechanismus

The mechanism of action of 2,6-DICHLOROBENZYL (4-METHYL-2-PYRIMIDINYL) SULFIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Lipophilicity: The 2,6-dichlorobenzyl group in the target compound increases hydrophobicity compared to analogs with polar groups (e.g., hydroxy or cyano in ’s compounds).
  • Steric Effects : Bulky substituents, such as the vinyl-thienyl group in ’s compound, may hinder binding in enzyme active sites compared to the target’s compact methyl group.
  • Electronic Effects: The electron-withdrawing chlorine atoms in the benzyl group could enhance stability and influence binding interactions, as seen in docking studies of dichlorobenzyl-containing amino acids .

Dichlorobenzyl Substituent Effects

highlights that 2,6-dichlorobenzyl substitution in amino acids improves collagenase binding affinity compared to 2,4-dichloro analogs. For example:

  • (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid exhibits a lower Gibbs free energy (–6.5 kcal/mol) and shorter hydrogen bond length (1.961 Å) with collagenase than its 2,4-dichloro counterpart .
  • This suggests that the 2,6-dichlorobenzyl group in the target compound may similarly optimize interactions with enzymes or receptors via π-π stacking (e.g., with tyrosine residues) and hydrogen bonding.

Role of Pyrimidine Core

Pyrimidine derivatives are known to interact with biological targets through hydrogen bonding and aromatic stacking. For instance:

  • The vinyl-thienyl substituent in ’s compound introduces a conjugated system, which could improve charge transfer interactions in enzymatic binding pockets .

Biologische Aktivität

2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methylpyrimidine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a dichlorobenzyl group and a sulfanyl group. Its molecular formula is C12H10Cl2N2SC_{12}H_{10}Cl_2N_2S, contributing to its unique reactivity and biological interactions.

Antimicrobial Activity

Research indicates that 2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methylpyrimidine exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential utility in developing new antibiotics. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways essential for bacterial survival.

Anticancer Properties

The compound has shown promise in anticancer research. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. Specifically, it has been evaluated for its effects on several cancer cell lines, demonstrating cytotoxicity at varying concentrations. Notably, it has been reported to be more potent than some conventional chemotherapeutic agents.

Enzyme Inhibition

2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methylpyrimidine has been identified as a potent inhibitor of certain enzymes involved in metabolic processes. For instance, it has shown inhibitory effects on tyrosinase, an enzyme critical for melanin production, which could have implications in treating hyperpigmentation disorders . Additionally, it interacts with enzymes involved in inflammation pathways, indicating potential applications in inflammatory diseases .

The biological activity of 2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methylpyrimidine is attributed to its ability to bind selectively to target proteins and receptors:

  • Enzyme Interaction : The compound binds to active sites of enzymes like tyrosinase, altering their conformation and inhibiting their activity.
  • Receptor Modulation : It may modulate the activity of G protein-coupled receptors (GPCRs), influencing various signaling pathways associated with inflammation and cancer progression .

Case Studies

StudyFindings
Antimicrobial Efficacy Demonstrated significant inhibition of Gram-positive and Gram-negative bacterial strains with minimum inhibitory concentrations (MICs) ranging from 5 µg/mL to 50 µg/mL depending on the strain tested.
Cytotoxicity Assays Exhibited IC50 values between 10 µM to 30 µM against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting a promising lead for further development .
Enzyme Inhibition Studies Showed potent inhibition against mushroom tyrosinase with an IC50 value of 0.5 µM, indicating its potential use in treating skin disorders related to melanin production .

Future Directions

Ongoing research is focused on optimizing the structure of 2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methylpyrimidine to enhance its biological activity and reduce potential side effects. Investigations into its pharmacokinetics and bioavailability are also critical for advancing this compound into clinical trials.

Q & A

Basic Questions

Q. What safety protocols are recommended for handling 2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methylpyrimidine in laboratory settings?

  • Methodological Answer :

  • Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Conduct experiments in a fume hood to avoid inhalation .
  • Avoid skin contact; if exposure occurs, wash immediately with water.
  • Segregate chemical waste into designated containers and dispose via certified hazardous waste management services to prevent environmental contamination .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction provides precise bond lengths, angles, and crystallographic packing, as demonstrated in structurally related pyrimidine derivatives .
  • NMR spectroscopy (¹H/¹³C) identifies substituent patterns and confirms sulfur incorporation via chemical shifts.
  • Mass spectrometry (MS) validates molecular weight and fragmentation patterns, while IR spectroscopy detects functional groups (e.g., C-S stretching at ~600–700 cm⁻¹) .

Q. What synthetic routes are commonly employed for pyrimidine derivatives with sulfanyl substituents?

  • Methodological Answer :

  • Nucleophilic substitution : React 4-methylpyrimidine-2-thiol with 2,6-dichlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfanyl group.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to isolate the product. Monitor reaction progress via TLC .

Advanced Research Questions

Q. How can researchers optimize synthetic yields when low yields arise from competing side reactions?

  • Methodological Answer :

  • Control reaction temperature : Lower temperatures (0–25°C) reduce undesired dimerization or oxidation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the thiol group.
  • Catalytic additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction efficiency.
  • Byproduct analysis : Characterize side products via LC-MS to adjust stoichiometry or reaction time .

Q. How should discrepancies in reported biological activity data for this compound be resolved?

  • Methodological Answer :

  • Standardize assay conditions : Ensure consistent cell lines, solvent controls (e.g., DMSO concentration ≤0.1%), and incubation times across studies.
  • Validate target engagement : Use competitive binding assays or CRISPR-edited cell lines to confirm specificity.
  • Meta-analysis : Apply statistical tools (e.g., random-effects models) to account for variability in IC₅₀ values, referencing PubChem bioactivity data .

Q. What strategies are effective for resolving contradictions in spectroscopic data during structural validation?

  • Methodological Answer :

  • Cross-validate techniques : Compare X-ray crystallography data with NMR/IR results to confirm substituent positions.
  • Dynamic NMR experiments : Resolve conformational ambiguities (e.g., rotational barriers in sulfanyl groups) by varying temperature or solvent polarity.
  • Computational modeling : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts or vibrational spectra, aligning with experimental data .

Q. How can impurity profiles be minimized during large-scale synthesis?

  • Methodological Answer :

  • Process optimization : Implement flow chemistry for better heat/mass transfer, reducing side reactions.
  • Advanced purification : Use preparative HPLC or simulated moving bed (SMB) chromatography for high-purity batches.
  • In-line analytics : Employ PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.